molecular formula C7H12ClNO2 B1468605 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1341957-76-3

2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1468605
CAS No.: 1341957-76-3
M. Wt: 177.63 g/mol
InChI Key: VSIVBRBNKWJPTD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The hydroxyl group in the pyrrolidine ring allows it to form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the chloro group can participate in halogen bonding, which can influence the binding affinity of the compound to its target proteins . These interactions can lead to either inhibition or activation of specific enzymes, depending on the nature of the binding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades. Changes in gene expression can result from the compound’s interaction with transcription factors or epigenetic modifiers . These alterations can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies. These changes can include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the localization and accumulation of the compound within specific cellular compartments or tissues. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its subcellular location. For example, localization to the nucleus may allow the compound to interact with transcription factors, while localization to the mitochondria may affect metabolic enzymes.

Properties

IUPAC Name

2-chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-5(8)7(11)9-3-2-6(10)4-9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIVBRBNKWJPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.